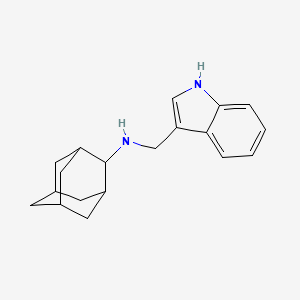

![molecular formula C18H14N6OS B5524710 2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is part of a class of molecules that have been studied for various pharmacological activities, including antihistaminic, antibacterial, antifungal, and anticancer effects. These compounds often contain a triazole ring, which is known for its wide range of pharmaceutical activity.

Synthesis Analysis

- The synthesis of related triazole compounds involves condensation reactions and is characterized using spectroscopic methods like Infrared spectroscopy (IR), proton nuclear magnetic resonance (1 H-NMR), and mass spectrometry (MS) (Gobinath et al., 2015).

- Another synthesis method includes the reaction of triazole-thiol with chloroacetamide in the presence of potassium carbonate, followed by structural elucidation using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

- The structure of such compounds is generally confirmed through various spectroscopic techniques and elemental analyses. X-ray crystallography is also used in some cases for further confirmation of the molecular structure (Saeed et al., 2014).

Chemical Reactions and Properties

- These compounds participate in a range of chemical reactions, often involving cyclization and acylation. The reactions are typically conducted under controlled conditions to achieve the desired chemical structures (Paris et al., 1995).

- Various substituents on the triazole ring influence the chemical properties and biological activity of these molecules.

Physical Properties Analysis

- The physical properties, such as melting points and solubility, are usually determined using standard laboratory techniques. The melting points are often measured using open capillary tubes (MahyavanshiJyotindra et al., 2011).

科学的研究の応用

1. Antibacterial, Spectral, and Thermal Aspects of Some Heterochelates

- New ligands synthesized from the triazole family, similar in structure to 2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide, have demonstrated in vitro antibacterial activity. These compounds, including 5-((4-(3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b] [1, 3,4]thiadiazine-6-yl)phenylamino)methyl)quinolin-8-ol (L1) and its variant (L2), were characterized using NMR, IR spectroscopy, and other methods, confirming their potential in antibacterial applications (Oza, Jani, & Patel, 2011).

2. Synthesis of Novel Triazole Derivatives with Antimicrobial Activity

- A study on the synthesis of novel 3,4,5-trisubstituted 1,2,4-triazole derivatives, closely related to the queried compound, showed significant antimicrobial activities. These derivatives, derived from 8-hydroxyquinoline and ethyl 2-chloroacetate, were tested against various bacteria and fungi, demonstrating their efficacy in this field (Yurttaş et al., 2020).

Anti-Inflammatory and Analgesic Applications

1. Acyclic Nucleosides Analogues with Potential Analgesic and Anti-Inflammatory Properties

- Research into acyclic nucleosides analogues incorporating the triazolo ring, similar to the queried compound, has indicated potential analgesic and anti-inflammatory properties. These compounds were synthesized and tested for their efficacy in these applications, showing promising results (El-Gazzar, Hafez, & Nawwar, 2009).

Antitumor and Anticancer Applications

1. d-Fused Benzazepines with Selective in vitro Antitumor Activity

- A study focused on the synthesis of novel quinolino and pyrido benzazepines, structurally related to the queried compound, showed notable antitumor activity. These compounds, particularly some 2,4-diarylpyrido benzazepinones, exhibited cytotoxicity towards tumor cells, suggesting potential applications in cancer treatment (Link & Kunick, 1998).

Antihistaminic Applications

1. Synthesis of 1-Substituted-4-(Pyridin-4-yl) Triazolo Quinazolinones as Antihistaminic Agents

- Research into 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo quinazolinones, similar to the queried compound, has demonstrated their potential as H1-antihistaminic agents. Among these, specific compounds provided significant protection against histamine-induced bronchoconstriction in guinea pigs, indicating their relevance in antihistaminic applications (Gobinath et al., 2015).

特性

IUPAC Name |

2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-16(21-15-7-9-20-14-6-2-1-5-13(14)15)11-26-18-22-17(23-24-18)12-4-3-8-19-10-12/h1-10H,11H2,(H,20,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHWBHPVPVXPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NNC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)